![molecular formula C39H55NO10 B1683770 Tas-108 CAS No. 229634-98-4](/img/structure/B1683770.png)
Tas-108
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de TAS-108 implica múltiples pasos, incluyendo la conjugación del grupo 3-hidroxilo, la hidroxilación del anillo esteroide y la N-oxidación . El compuesto se metaboliza a de-etil-TAS-108 principalmente por CYP3A4 en el hígado humano . Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan completamente en la literatura pública.
Métodos de producción industrial
Los métodos de producción industrial para this compound no se publican ampliamente. Se sabe que el compuesto se administra por vía oral y se distribuye en el tejido tumoral a concentraciones significativamente más altas que en el suero .
Análisis De Reacciones Químicas
Tipos de reacciones
TAS-108 experimenta varios tipos de reacciones químicas, que incluyen:
Conjugación: El grupo 3-hidroxilo se somete a conjugación.
Hidroxilación: El anillo esteroide se somete a hidroxilación.
N-oxidación: Esto da como resultado la formación de formas N-óxido y N-de-etiladas.
Reactivos y condiciones comunes
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Enzima CYP3A4: Para el metabolismo de this compound a su forma de-etiliada.
Agentes oxidantes: Para reacciones de N-oxidación.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen:
- De-etil-TAS-108
- This compound-COOH
- This compound-N-óxido
Aplicaciones Científicas De Investigación
TAS-108 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
- Química : Se utiliza como un compuesto modelo para estudiar antiestrógenos esteroideos.
- Biología : Investigado por sus efectos sobre los receptores de estrógeno y su actividad agonista selectiva de tejido.
- Medicina : Se investiga principalmente por su potencial en el tratamiento del cáncer de mama resistente al tamoxifeno. Ha mostrado resultados prometedores en estudios preclínicos y de fase I, con estudios de fase II en curso y estudios de fase III planificados .
- Industria : Posibles aplicaciones en la industria farmacéutica para desarrollar nuevas terapias antiestrogénicas .
Mecanismo De Acción
TAS-108 ejerce sus efectos uniéndose e inhibiendo el receptor de estrógeno alfa, que se expresa principalmente en la glándula mamaria y el útero y se regula positivamente en los tumores dependientes de estrógeno . Este bloqueo evita la unión y los efectos del estrógeno, lo que lleva a una inhibición de la proliferación de células cancerosas dependientes de estrógeno . Además, this compound es un agonista parcial del receptor de estrógeno beta, que se expresa en varios tejidos, incluido el sistema nervioso central, el tracto urogenital, el hueso y el sistema cardiovascular . Esta actividad agonista parcial ejerce efectos positivos en estos tejidos. This compound también activa el correpresor Silencing Mediator for Retinoid and Thyroid hormone receptor, que inhibe las actividades de los receptores de estrógeno y contribuye a su actividad antitumoral .
Comparación Con Compuestos Similares
TAS-108 se compara con otros agentes antiestrogénicos como el tamoxifeno, el raloxifeno y el fulvestrant . Las principales diferencias incluyen:
- Tamoxifeno : A diferencia del tamoxifeno, this compound no induce la transactivación del receptor de estrógeno alfa en ausencia de 17β-estradiol y exhibe la actividad más agonista sobre el receptor de estrógeno beta entre los agentes antiestrogénicos probados .
- Raloxifeno : this compound muestra un efecto estrogénico mucho más débil en el peso uterino en comparación con el tamoxifeno y niveles similares al raloxifeno .
- Fulvestrant : this compound tiene un modo de acción único sobre los receptores de estrógeno e inhibe el crecimiento tumoral dependiente de estrógeno con poco efecto uterotóxico .
Compuestos similares incluyen:
- Tamoxifeno
- Raloxifeno
- Fulvestrant
Actividad Biológica
TAS-108 is a novel steroidal antiestrogen compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of breast cancer. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy, safety profiles, and pharmacokinetics based on diverse research findings.
This compound exhibits a strong binding affinity to estrogen receptors (ER), which is crucial for its role as an antiestrogen. Unlike traditional antiestrogens like tamoxifen, this compound operates through unique molecular mechanisms that allow it to exhibit both antagonistic and agonistic properties in different tissues:
- Antagonistic Activity : In breast cancer cells, this compound effectively inhibits estrogen-mediated proliferation, particularly in tamoxifen-resistant cell lines .
- Agonistic Activity : The compound shows tissue-selective agonist activity in the bone and cardiovascular systems, potentially mitigating the risk of osteoporosis and cardiovascular issues commonly associated with other antiestrogens .
Preclinical Studies
Preclinical investigations have demonstrated that this compound possesses significant antitumor activity against various breast cancer cell lines. Notably, it has shown effectiveness against tamoxifen-resistant strains, suggesting its potential as a second-line therapy for patients who do not respond to conventional treatments .
Phase I Clinical Trials
A phase I study assessed the safety, tolerability, and pharmacokinetics of this compound in postmenopausal women with advanced breast cancer. Key findings include:
- Dosage and Administration : Patients received escalating doses from 40 mg to 160 mg daily. The drug was well tolerated across all dosage levels with no maximum tolerated dose identified .
- Adverse Effects : Common side effects included hot flashes, headache, nausea, and vomiting; however, these were generally mild (grade 1-2) and resolved without intervention .
- Pharmacokinetics : this compound exhibited linear pharmacokinetics with a mean terminal half-life ranging from 8.0 to 10.7 hours. The maximum concentration (C_max) varied significantly with dosage, indicating dose-proportional absorption .
Safety Profile
The safety profile of this compound has been a focal point in clinical evaluations. In trials involving postmenopausal women:
- Adverse events were predominantly mild and transient.
- No significant changes in endometrial thickness were observed during transvaginal ultrasounds, indicating a lower risk of endometrial complications compared to other antiestrogens like tamoxifen .
Ongoing Research and Future Directions
Current research includes ongoing phase II studies to further evaluate the efficacy of this compound in larger populations. The promising results from earlier trials have led to plans for phase III studies aimed at confirming its effectiveness as a treatment option for breast cancer patients .
Data Summary Table
Study Type | Population | Dosage Range (mg/day) | Key Findings |
---|---|---|---|
Preclinical Study | Breast Cancer Cell Lines | N/A | Antitumor activity against tamoxifen-resistant lines |
Phase I Trial | Postmenopausal Women | 40 - 160 | Well tolerated; no maximum tolerated dose; mild side effects |
Pharmacokinetic Study | Advanced Breast Cancer Patients | 40 - 160 | Linear pharmacokinetics; C_max varied with dosage |
Case Studies
Several case studies have illustrated the clinical application of this compound:
- Case Study A : A patient with metastatic breast cancer resistant to tamoxifen showed stable disease after receiving this compound for several cycles.
- Case Study B : In another instance, a patient experienced significant relief from symptoms associated with hormone receptor-positive breast cancer while maintaining quality of life during treatment with this compound.
Propiedades
IUPAC Name |
(7R,8S,9S,13R,14S,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO3.C6H8O7/c1-6-34(7-2)21-23-8-13-30(31(19-23)36-5)37-17-15-25-9-12-29-32-22(3)18-24-20-26(35)10-11-27(24)28(32)14-16-33(25,29)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h8,10-11,13,19-20,22,25,28-29,32,35H,6-7,9,12,14-18,21H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,25-,28-,29+,32-,33-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHOCSJONOJOSD-SCIDSJFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)OCCC2CCC3C2(CCC4C3C(CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=CC(=C(C=C1)OCC[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H55NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177512 | |
Record name | TS 108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
TAS-108 binds to and inhibits estrogenic receptor alpha (ERa), mainly expressed in the mammary gland and uterus and upregulated in estrogen-dependent tumors. Blockage of ERa by TAS-108 prevents the binding and effects of estrogen and may lead to an inhibition of estrogen-dependent cancer cell proliferation. TAS-108 also is a partial agonist of the estrogenic receptor beta (ERb), expressed in many tissues including the central nervous system, urogenital tract, bone and cardiovascular system, thereby exerting a positive effect on these tissues. In addition, TAS-108 activates the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), a protein that inhibits the activities of the estrogen receptors, which may contribute to the antitumor activity of TAS-108. | |
Record name | TAS-108 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05966 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
229634-98-4, 229634-97-3 | |
Record name | TAS 108 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=229634-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TS 108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229634984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAS-108 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05966 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TS 108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAS-108 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B29N23K7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.